molecular formula C10H11Cl2NO B1622419 2-chloro-N-[1-(3-chlorophenyl)ethyl]acetamide CAS No. 40023-11-8

2-chloro-N-[1-(3-chlorophenyl)ethyl]acetamide

Cat. No.: B1622419
CAS No.: 40023-11-8
M. Wt: 232.1 g/mol
InChI Key: IPGDMBWEYHBLRL-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(3-chlorophenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C10H11Cl2NO and its molecular weight is 232.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Research has shown that derivatives of 2-chloro-N-[1-(3-chlorophenyl)ethyl]acetamide have been synthesized and evaluated for potential anticancer, anti-inflammatory, and analgesic activities. For example, compounds with halogens on the aromatic ring have demonstrated favorable anticancer and anti-inflammatory activities. One compound, in particular, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited significant anticancer, anti-inflammatory, and analgesic activities, suggesting its potential to be developed into a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).

Crystal Structure Analysis

Several studies have focused on the crystal structure analysis of chloroacetamide derivatives to understand their molecular arrangements and interactions. For instance, the crystal structures of N-(2-chlorophenyl) acetamide and phenyl (2-bromomethyl) benzoate have been determined, revealing intermolecular N–H⋯O and C–H⋯O hydrogen bonds, as well as weak C–H⋯Cl/Br interactions. This facilitates the formation of three-dimensional architectures critical for their biological and chemical properties (Hazra et al., 2014).

Neuroprotection and Therapeutic Efficacy

A novel anilidoquinoline derivative related to this compound was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro, along with a decrease in viral load and an increase in survival in treated mice, highlighting its potential therapeutic benefits (Ghosh et al., 2008).

Herbicide Activity and Environmental Impact

Research into chloroacetamide herbicides, including acetochlor and metolachlor, has explored their metabolism, environmental fate, and mechanisms of action. Studies have indicated that these compounds can undergo complex metabolic pathways involving cytochrome P450 enzymes, leading to the formation of potentially carcinogenic metabolites. Understanding these pathways is crucial for assessing the environmental and health impacts of chloroacetamide herbicides and related compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Properties

IUPAC Name

2-chloro-N-[1-(3-chlorophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c1-7(13-10(14)6-11)8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGDMBWEYHBLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396105
Record name 2-chloro-N-[1-(3-chlorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40023-11-8
Record name 2-Chloro-N-[1-(3-chlorophenyl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40023-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-[1-(3-chlorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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